
Tungsten--zirconium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten–zirconium (2/1) is a compound that combines tungsten and zirconium in a 2:1 ratio. This compound is known for its unique properties, including high strength, good thermal conductivity, and excellent resistance to high temperatures and corrosion. These characteristics make it valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tungsten–zirconium (2/1) can be achieved through several methods. One common approach involves the reactive infiltration of zirconium-copper alloys into tungsten preforms. This process typically occurs at high temperatures, around 1200°C, where the zirconium-copper infiltrants reduce tungsten carbide into tungsten and zirconium carbide .
Industrial Production Methods
In industrial settings, tungsten–zirconium (2/1) composites are often produced using hot-pressing and spark plasma sintering techniques. These methods involve the application of high pressure and temperature to form dense, high-strength composites. The use of continuous tungsten fibers and zirconium carbide particles in these composites enhances their mechanical properties and toughness .
Analyse Des Réactions Chimiques
Types of Reactions
Tungsten–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s high reactivity and the presence of both tungsten and zirconium.
Common Reagents and Conditions
Common reagents used in reactions with tungsten–zirconium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may occur in the presence of oxygen at elevated temperatures, leading to the formation of tungsten oxide and zirconium oxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield tungsten oxide and zirconium oxide, while reduction reactions may produce elemental tungsten and zirconium .
Applications De Recherche Scientifique
Tungsten–zirconium (2/1) has a wide range of scientific research applications due to its unique properties
Biology: Research is ongoing to explore the potential biological applications of tungsten–zirconium (2/1), particularly in the development of new materials for biomedical devices.
Medicine: The compound’s high strength and biocompatibility make it a candidate for use in medical implants and prosthetics.
Mécanisme D'action
The mechanism by which tungsten–zirconium (2/1) exerts its effects is primarily related to its high reactivity and the formation of strong bonds between tungsten and zirconium atoms. These bonds contribute to the compound’s high strength and resistance to thermal and mechanical stress. Additionally, the presence of zirconium carbide particles enhances the material’s toughness by dissipating energy during mechanical deformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tungsten–zirconium (2/1) include tungsten carbide, zirconium carbide, and other tungsten-based composites. These compounds share some properties with tungsten–zirconium (2/1), such as high strength and thermal conductivity.
Uniqueness
What sets tungsten–zirconium (2/1) apart from similar compounds is its combination of tungsten and zirconium in a specific ratio, which results in unique mechanical and thermal properties. The addition of zirconium carbide particles further enhances the toughness and strength of the composite, making it suitable for applications that require materials to withstand extreme conditions .
Propriétés
Numéro CAS |
12040-31-2 |
|---|---|
Formule moléculaire |
W2Zr |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
tungsten;zirconium |
InChI |
InChI=1S/2W.Zr |
Clé InChI |
OJYBUGUSFDKJEX-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[W].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


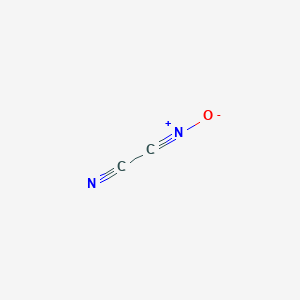
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

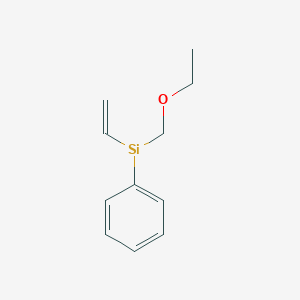
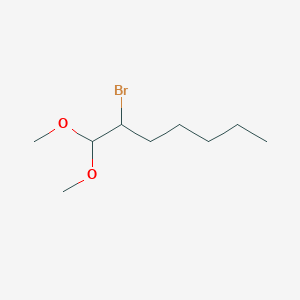
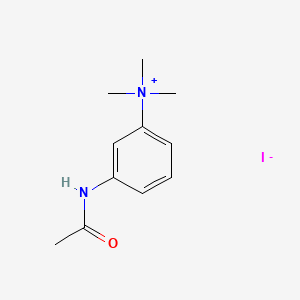

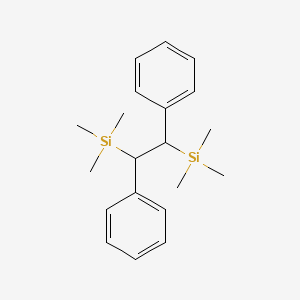
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
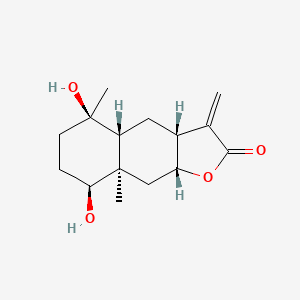


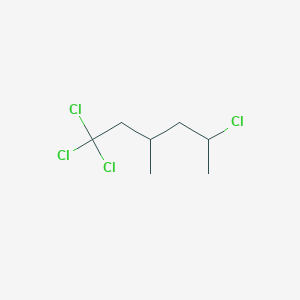
![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)
